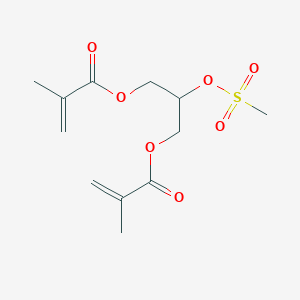
2,5-Difluorophenyl-4'-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorophenyl-4'-nitrobenzoate, or 2,5-DFPNB, is an organic compound used in scientific research. It is a halogenated phenylnitrobenzoate, and is a colorless solid that is soluble in organic solvents. 2,5-DFPNB has a wide variety of applications, including drug research, protein engineering, and biocatalysis.
Aplicaciones Científicas De Investigación
2,5-DFPNB has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein engineering and biocatalysis. In addition, 2,5-DFPNB has been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of drugs.
Mecanismo De Acción
2,5-DFPNB is a halogenated phenylnitrobenzoate, and its mechanism of action is based on its ability to interact with proteins. It has been shown to inhibit the activity of enzymes, as well as to interact with proteins to modulate their activity. In addition, 2,5-DFPNB has been shown to interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
2,5-DFPNB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to interact with proteins to modulate their activity. In addition, 2,5-DFPNB has been shown to induce apoptosis in cells, as well as to modulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-DFPNB has a number of advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to work with in the lab. In addition, 2,5-DFPNB is relatively stable and has a low toxicity, making it safe to use in experiments. A limitation of 2,5-DFPNB is its low solubility in water, which makes it difficult to use in experiments that require the use of aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 2,5-DFPNB. One potential direction is to further explore its ability to inhibit the activity of enzymes and modulate gene expression. In addition, further research could be done to explore its potential applications in drug research, protein engineering, and biocatalysis. Finally, further research could be done to explore its potential therapeutic applications, such as its ability to induce apoptosis in cells.
Métodos De Síntesis
2,5-DFPNB can be synthesized in a two-step process. The first step involves the reaction of 2,5-difluorobenzaldehyde and 4-nitrobenzoic acid in the presence of a catalytic amount of acetic acid. This reaction yields the desired product, 2,5-DFPNB, as well as other side products. The second step involves the separation of the desired product from the side products by column chromatography.
Propiedades
IUPAC Name |
(2,6-difluorophenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-10-2-1-3-11(15)12(10)20-13(17)8-4-6-9(7-5-8)16(18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUVJDGFSYKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)



![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)


